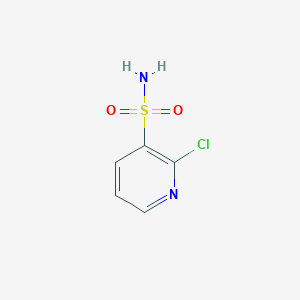
2-Chloro-1-undecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-undecene is an organic compound with the molecular formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the second carbon of an undecene chain. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-undecene can be synthesized through the chlorination of 1-undecene. The reaction typically involves the addition of chlorine gas to 1-undecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor where 1-undecene and chlorine gas are introduced. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-undecene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1-undecene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed:
2-Hydroxy-1-undecene: Formed through substitution reactions.
Dihalogenated Compounds: Resulting from addition reactions with halogens.
Epoxides and Alcohols: Produced via oxidation reactions.
Scientific Research Applications
2-Chloro-1-undecene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and interactions, particularly in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-undecene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These reactive sites enable this compound to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
1-Chloro-1-undecene: Similar structure but with the chlorine atom attached to the first carbon.
11-Chloro-1-undecene: Chlorine atom attached to the eleventh carbon.
2-Bromo-1-undecene: Bromine atom instead of chlorine at the second carbon.
Uniqueness of 2-Chloro-1-undecene: this compound is unique due to its specific reactivity profile. The position of the chlorine atom and the presence of the double bond confer distinct chemical properties, making it suitable for selective reactions that are not as easily achieved with other similar compounds.
Properties
IUPAC Name |
2-chloroundec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABGZMRUSFJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502385 |
Source


|
| Record name | 2-Chloroundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73642-98-5 |
Source


|
| Record name | 2-Chloroundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)




![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

